

# Chemical Identification for 1-Ethoxyhexane

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## Compound Focus: 1-Ethoxyhexane

CAS No.: 5756-43-4

Cat. No.: S574568

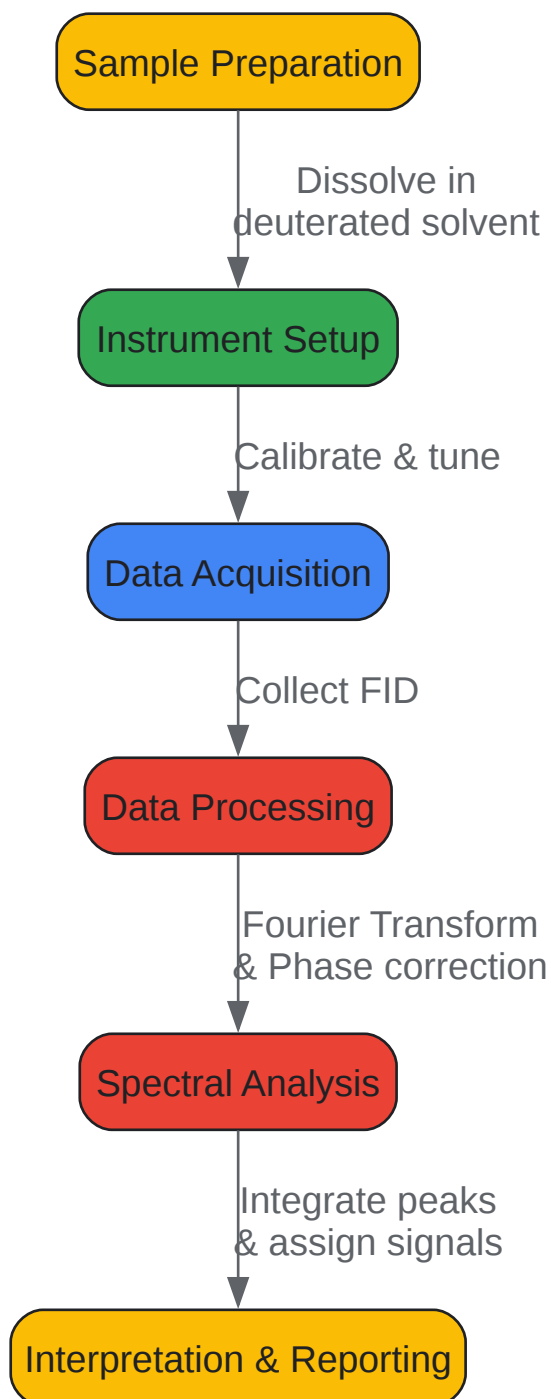
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The table below summarizes the key identifying information for **1-Ethoxyhexane** (also known as Ethyl hexyl ether) from the NIST WebBook [1]:

Property	Value
Chemical Formula	C <sub>8</sub> H <sub>18</sub> O [1]
Molecular Weight	130.2279 g/mol [1]
CAS Registry Number	5756-43-4 [1]
Other Names	Ether, ethyl hexyl; Ethyl hexyl ether [1]
IUPAC Standard InChIKey	ZXHQLEQLZPJIFG-UHFFFAOYSA-N [1]

## Experimental Protocol for NMR Analysis

The search results did not contain a specific protocol for **1-Ethoxyhexane**. However, the general workflow for acquiring and analyzing a proton NMR (<sup>1</sup>H-NMR) spectrum of an organic compound is standardized [2]. The diagram below outlines this workflow.



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*General workflow for <sup>1</sup>H-NMR spectral analysis.*

The key steps involve [2]:

- **Sample Preparation:** Dissolve 5-20 mg of pure **1-Ethoxyhexane** in 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>). Add a small amount of internal standard, such as tetramethylsilane (TMS).

- **Instrument Setup:** Use a NMR spectrometer (e.g., 400 MHz or 600 MHz). Insert the sample tube, lock the magnetic field on the deuterium signal of the solvent, and shim the magnet for optimal resolution. Calibrate the pulse parameters.
- **Data Acquisition:** Run the  $^1\text{H}$ -NMR experiment. A typical acquisition involves a  $90^\circ$  pulse, a spectral width of 12-16 ppm, and sufficient scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the Free Induction Decay (FID) by applying apodization (e.g., line broadening), performing a Fourier Transform, and then phase and baseline correction.
- **Spectral Analysis:** Identify all chemical shifts ( $\delta$ , ppm). Analyze signal multiplicity (s, d, t, m, etc.) and coupling constants (J, Hz). Integrate peak areas to determine the number of protons for each signal. Assign each signal to the corresponding proton(s) in the molecular structure of **1-Ethoxyhexane**.

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## References

1. Hexane, 1-ethoxy- - the NIST WebBook [[webbook.nist.gov](http://webbook.nist.gov)]
2. Quantitative  $^1\text{H}$ -NMR analysis reveals steric and electronic ... [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

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